

Sulfameter computational modeling experimental data correlation

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Compound Focus: Sulfameter

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Computational Modeling of Related Sulfonamides

Study Focus	Computational Methods Used	Key Targets/Applications	Experimental Correlation
Benzene sulfonamide derivatives as anticancer agents [1] [2]	Molecular Docking, Density Functional Theory (DFT)	Dickkopf-1 (Dkk1) protein, Carbonic Anhydrase II (CA-II) [1]	IC ₅₀ values from enzyme inhibition assays; antioxidant activity measurements; DNA binding constant ($K = 6.7 \times 10^4 \text{ mol}^{-1}$) for top compound 5d [1].
Sulfonamide AKT PH domain inhibitors [3]	Structure-Activity Relationship (SAR), Computational Modeling, Surface Plasmon Resonance	AKT (protein kinase B) Pleckstrin Homology (PH) domain [3]	Binding affinity data from surface plasmon resonance; cellular activity (pAKT production & cell killing) in BxPC-3 cells [3].
Python-based optimization of sulfonamide drugs [4]	Topological Indices, Quantitative Structure-Property	Predicting physicochemical properties (Polarizability, Boiling Point, Molecular Weight, etc.) [4]	Developed linear regression models (e.g., $\text{Polarizability} = 16.5920 + 0.1177 * M_1(G)$) to

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	Relationship (QSPR), Linear Regression		correlate topological indices with properties [4].

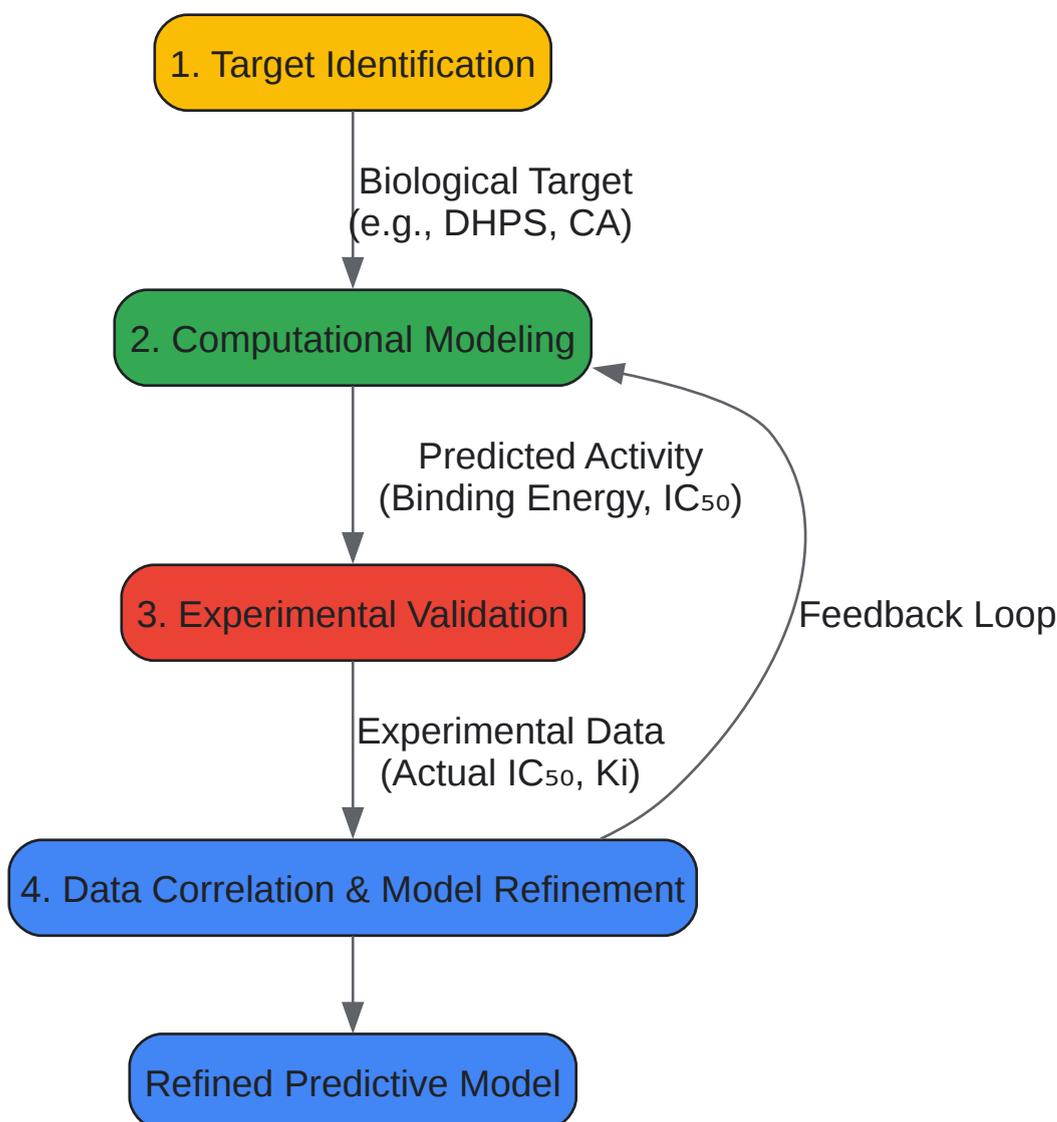
Detailed Experimental Protocols

Based on the reviewed studies, here are the detailed methodologies for key experiments cited:

- **Molecular Docking & Dynamics** [1]: Docking investigations were performed to predict the binding energy and orientation of sulfonamide compounds within the active sites of target proteins like Dkk1 and CA-II. This is used to rationalize the high inhibitory activity (low IC₅₀) of the most potent compounds before experimental validation.
- **Quantitative Structure-Activity Relationship (QSAR/QSPR)** [4]: This protocol involves:
 - **Graph Representation**: Converting the chemical structures of sulfonamide drugs into molecular graphs.
 - **Index Calculation**: Using algorithms (e.g., in Python) to compute degree-based topological indices (e.g., (M₁(G)), (M₂(G)), Zagreb, Randić) that describe molecular connectivity.
 - **Model Building**: Performing linear regression analysis to establish mathematical relationships between the calculated indices and experimentally determined physicochemical or biological properties.
- **Binding Affinity Assays** [3]: A surface plasmon resonance (SPR)-based competitive binding assay was used. This technique measures the binding affinity and kinetics of synthesized sulfonamide compounds to the expressed PH domain of AKT, providing direct data on target engagement.
- **Cellular Activity Assays** [3]: The biological effect of the compounds was determined using assays for phosphorylated AKT (pAKT) production and cell killing (e.g., in BxPC-3 pancreatic cancer cells), linking target binding to a functional cellular outcome.

How to Approach a Comparison Guide for Sulfameter

Given the lack of direct data on **Sulfameter**, here is a potential workflow you could follow to create your own comprehensive comparison, integrating computational and experimental data.



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The general workflow for correlating computational and experimental data follows a cyclical process of prediction, validation, and refinement [5].

- **Identify Relevant Targets for Sulfameter:** As an antibacterial agent, its primary target is the bacterial enzyme **dihydropteroate synthase (DHPS)** [6]. You could also investigate its potential off-target effects or repurposing potential in oncology, similar to the studies on benzene sulfonamides [1].
- **Perform Computational Simulations:** You can apply the methods from the table:
 - **Molecular Docking:** Model how **Sulfameter** binds to the active site of DHPS and compare it to its natural substrate, p-aminobenzoic acid (pABA), and other sulfonamides [6].
 - **Molecular Dynamics (MD):** Use advanced force fields (like OPLS5 mentioned in [7]) to simulate the binding stability and conformational changes over time.

- **QSPR Modeling:** Calculate topological indices for **Sulfameter** and use existing models [4] to predict its physicochemical properties.
- **Correlate with Experimental Data:** To validate your models, you would need to source or generate experimental data for **Sulfameter**, such as:
 - **Binding Constants** (e.g., from SPR assays)
 - **Enzyme Inhibition Data** (IC₅₀ values against DHPS)
 - **Physicochemical Properties** (e.g., solubility, log P)

I hope this overview of computational methods for related compounds provides a solid starting point for your research on **Sulfameter**.

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